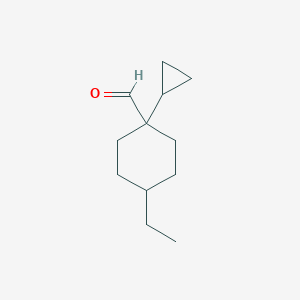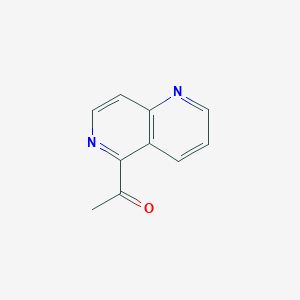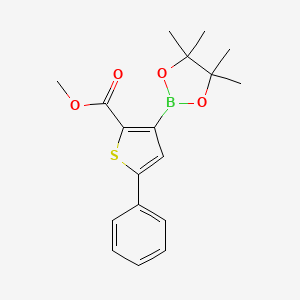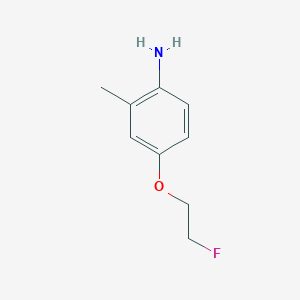
4-(2-Fluoroethoxy)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethoxy)-2-methylaniline is an organic compound with the molecular formula C9H12FNO. It consists of a benzene ring substituted with a fluoroethoxy group at the para position and a methyl group at the ortho position relative to the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.
Fluoroethoxylation: 2-methylaniline undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
4-(2-Fluoroethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoroethoxy group can be reduced under specific conditions.
Substitution: The amino group can participate in acylation, alkylation, and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced fluoroethoxy derivatives.
Substitution: Formation of acylated or alkylated aniline derivatives.
科学研究应用
4-(2-Fluoroethoxy)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to the presence of the aniline group, which is common in biologically active molecules.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Fluoroethoxy)-2-methylaniline involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile: Exhibits insecticidal and acaricidal activities.
Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) groups: Show selectivity for VMAT2 versus DAT.
Uniqueness
4-(2-Fluoroethoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its fluoroethoxy group provides a point of attachment for further functionalization, enhancing its potential in drug discovery and material science.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
4-(2-fluoroethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,11H2,1H3 |
InChI 键 |
GRNURYYZWVWFHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCF)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


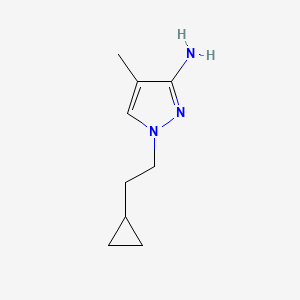
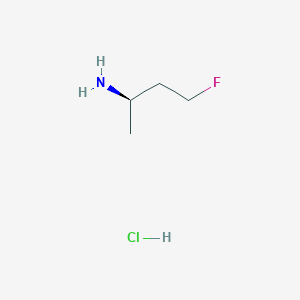
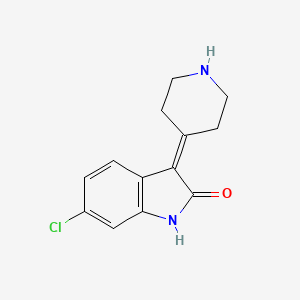
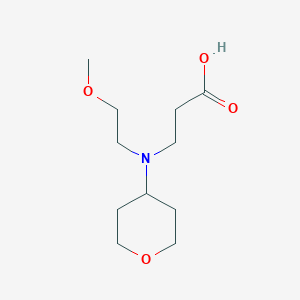
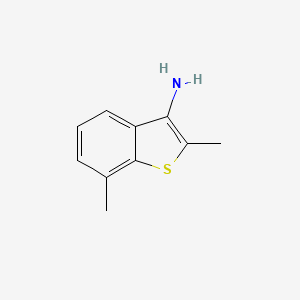
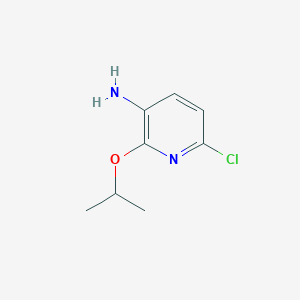
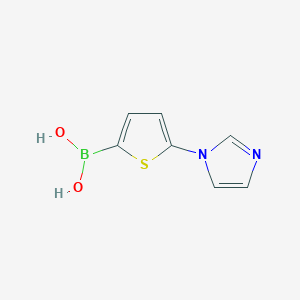
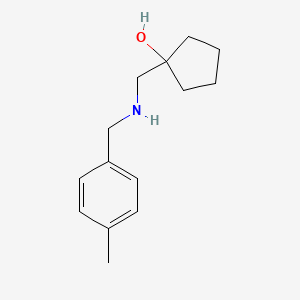
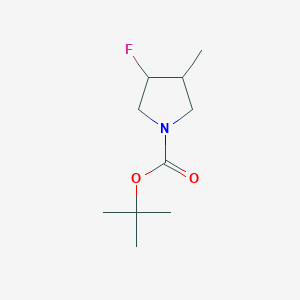
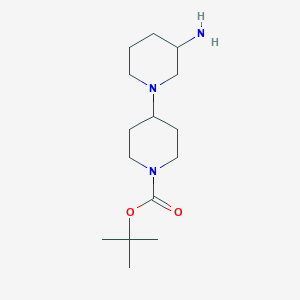
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
